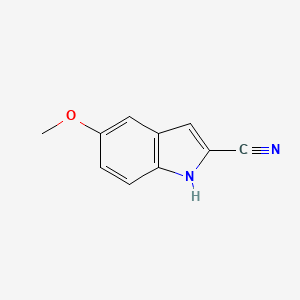

5-methoxy-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5-methoxy-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,1H3 |

InChI Key |

HLUIAVJOEJUQAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 1h Indole 2 Carbonitrile and Substituted Analogues

Established Synthetic Routes for 1H-Indole-2-carbonitriles

Several well-established named reactions provide the foundation for the synthesis of the indole (B1671886) core, which can be subsequently functionalized. These methods, while versatile, have their own specific applications and limitations.

Fischer Indole Synthesis in Methoxyindole Preparation

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. nih.govwikipedia.org The reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone), under acidic conditions. wikipedia.orgbyjus.com Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride, are commonly used as catalysts. rsc.orgwikipedia.org

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement follows, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgbyjus.com

A notable aspect of the Fischer synthesis is its application in preparing methoxy-substituted indoles. For instance, the reaction of a methoxy-substituted phenylhydrazine with a suitable ketone or aldehyde can yield the corresponding methoxyindole. However, the position of the methoxy (B1213986) group on the phenylhydrazine ring can influence the reaction's outcome. Studies have shown that the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to a mixture of the expected 7-methoxyindole (B1360046) and an "abnormal" 6-chloroindole (B17816) product, highlighting the regiochemical challenges that can arise. nih.gov

| Reactants | Catalyst | Product | Reference |

| Phenylhydrazine and Aldehyde/Ketone | Acid (Brønsted or Lewis) | Indole | wikipedia.org |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate and Ethyl 6-chloroindole-2-carboxylate | nih.gov |

| Aryl bromides and Hydrazones | Palladium | N-arylhydrazones (Buchwald modification) | wikipedia.org |

Bischler Indole Synthesis and Derivatives

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, is another classical method that involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) or a substituted aniline to form a 2-aryl-indole. wikipedia.orgyoutube.com The reaction conditions are often harsh, and the yields can be inconsistent, which has limited its widespread use compared to the Fischer synthesis. wikipedia.org

The mechanism is thought to involve the initial formation of an α-anilinoketone, followed by cyclization and dehydration to yield the indole ring. researchgate.net Milder procedures have been developed, including the use of lithium bromide as a catalyst and microwave-assisted, solvent-free conditions, which have improved the reaction's efficiency and environmental friendliness. wikipedia.orgorganic-chemistry.org

The Bischler synthesis has been employed in the preparation of methoxy-activated indoles. For example, the cyclization of amino ketones derived from 3,5-dimethoxyaniline (B133145) has been used to produce 2-substituted indoles. chim.it A modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has also been reported for the preparation of methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

| Reactants | Conditions | Product | Reference |

| α-bromo-acetophenone and excess aniline | Heat | 2-aryl-indole | wikipedia.org |

| Anilines and phenacyl bromides | Microwave irradiation, solid-state | 2-arylindoles | organic-chemistry.org |

| 3,5-dimethoxyaniline and phenacyl bromides | Cyclization of intermediate amino ketones | 2-substituted indoles | chim.it |

Hemetsberger Indole Synthesis Approaches

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org The starting azides are typically prepared through the condensation of an aryl aldehyde with an azidoacetate ester. researchgate.net This method is particularly useful for the regiospecific synthesis of 4- or 6-substituted indoles from the corresponding ortho- or para-substituted benzaldehydes. rsc.org

While the reaction mechanism is not fully elucidated, it is believed to proceed through a nitrene intermediate. wikipedia.org Despite the potential hazards associated with using azides, the Hemetsberger reaction has been successfully scaled up. rsc.org A key limitation is that it primarily yields indole-2-carboxylates. rsc.org

The application of the Hemetsberger synthesis allows for the construction of various indole systems, including dihydroindoloindoles, by utilizing appropriate starting materials like naphthalene (B1677914) dialdehydes. semanticscholar.org The reaction is valued for its use of simple reaction conditions and inexpensive reagents. semanticscholar.org

| Starting Material | Reaction Type | Product | Reference |

| 3-aryl-2-azido-propenoic ester | Thermal decomposition | Indole-2-carboxylic ester | wikipedia.org |

| Aryl aldehydes and α-azidoacetates | Aldol condensation followed by thermolysis | Indole-2-carboxylates | researchgate.net |

Malonate-Based Processes for 5-Methoxyindole (B15748) Precursors

Malonate-based synthetic strategies offer a versatile route to indole precursors. For instance, the reaction of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base can produce a 2-ketoester. This intermediate can then undergo a series of reactions, including reduction and cyclization, to form indole-2-carboxylic acid, which can be decarboxylated to indole. pcbiochemres.comorgsyn.org This approach provides a pathway to variously substituted indoles, including those with methoxy groups, by starting with the appropriately substituted o-nitrotoluene. The synthesis of indole malonates has also been explored as part of synthetic routes toward complex natural products. researchgate.net

Direct Incorporation Strategies for the Nitrile Functionality

The direct introduction of a nitrile group onto a pre-formed indole ring is an important transformation for accessing indole-2-carbonitriles.

Utilization of Acetonitrile (B52724) as a Cyanide Source

A significant advancement in the synthesis of indole-2-carbonitriles is the use of acetonitrile as a "non-metallic" and readily available cyanide source. nih.gov A copper-mediated C2-cyanation of indoles has been developed, which proceeds through sequential C-C and C-H bond cleavages. nih.govacs.org A key aspect of this method is the installation of a removable pyrimidyl group on the indole nitrogen, which directs the cyanation to the C2 position. nih.govacs.org This strategy provides a novel and alternative route to indole-2-carbonitrile. nih.gov Direct incorporation of the nitrile function has also been achieved using various other cyano group sources, including tert-butylisocyanide, nitromethane (B149229), and zinc cyanide, often facilitated by palladium-catalyzed cross-coupling reactions. nih.gov

| Indole Substrate | Cyanide Source | Catalyst/Mediator | Product | Reference |

| N-pyrimidyl-indole | Acetonitrile | Copper | Indole-2-carbonitrile | nih.govacs.org |

Application of Tert-Butylisocyanide

Tert-butylisocyanide serves as a versatile C1 synthon in organic synthesis. While direct C2-cyanation of indole with this reagent is not a standard method, it is employed in multicomponent reactions that construct the indole ring itself, thereby delivering the C2-nitrile functionality. One such strategy involves the palladium-catalyzed reaction of an o-haloaniline, an alkyne, and tert-butylisocyanide. In this process, the isocyanide is inserted, and subsequent cyclization and tautomerization yield the indole-2-carbonitrile skeleton. This approach allows for the construction of variously substituted indole-2-carbonitriles by modifying the starting aniline and alkyne.

Another conceptual approach involves the generation of an organometallic indole species, such as a 2-lithiated or 2-Grignard indole derivative, which can then react with an electrophilic cyanating agent. However, the use of tert-butylisocyanide in this context is less common than other dedicated cyano sources. The primary utility of tert-butylisocyanide remains in building the heterocyclic core with the desired functionality embedded from the start. mdpi.comresearchgate.net

Nitromethane and Benzyl (B1604629) Cyanide in Cyano Group Introduction

Nitromethane and benzyl cyanide are not direct cyanating agents but can serve as precursors to the nitrile group in multi-step sequences. mdpi.comresearchgate.net For instance, nitromethane can be used in reactions like the Henry reaction with an indole-2-carbaldehyde. The resulting nitroalkene can then be converted to the nitrile through various established methods, such as treatment with dehydrating agents.

Benzyl cyanide can be employed in condensation reactions. A pertinent example is its reaction with an isatin (B1672199) derivative (indole-2,3-dione). The condensation at the C3-keto group, followed by oxidative cleavage or rearrangement of the resulting adduct, can be envisioned as a pathway to install the cyano group at the C2 position, although this often requires significant synthetic manipulation. A more direct application involves the copper-mediated direct cyanation of indoles using benzyl cyanide as the cyanide anion surrogate, though this method typically shows a strong preference for the C3 position. nih.gov

**2.2.4. Employment of Specialized Cyano Sources (e.g., Beller's NCTS, Zn(CN)₂) **

More direct methods for introducing a cyano group rely on specialized reagents. These include electrophilic cyanating agents and metal cyanides used in cross-coupling reactions.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) , also known as Beller's NCTS, is an electrophilic cyanating agent. nih.govmnstate.edu Direct electrophilic cyanation of the indole nucleus with reagents like NCTS overwhelmingly favors the electron-rich C3 position. mdpi.comresearchgate.net Achieving C2-cyanation would necessitate a substrate where the C3 position is blocked and the C2 position is sufficiently activated towards electrophilic attack, a scenario that often requires complex substrate engineering.

Zinc Cyanide (Zn(CN)₂) is a widely used and less toxic alternative to other metal cyanides for palladium-catalyzed cyanation reactions. nih.gov This method is highly effective for the conversion of aryl and heteroaryl halides or triflates into the corresponding nitriles. nih.govarkat-usa.orglookchem.com For the synthesis of 5-methoxy-1H-indole-2-carbonitrile, a viable and direct strategy involves the palladium-catalyzed cross-coupling of a 2-halo-5-methoxy-1H-indole (e.g., 2-bromo or 2-iodoindole) with Zn(CN)₂. This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like dppf, in a suitable solvent like DMA. lookchem.com This approach avoids the regioselectivity issues of direct C-H cyanation and provides a reliable route to the desired product. nih.govnih.gov

Advanced Cross-Coupling Strategies for Regioselective Functionalization

Once the this compound core is synthesized, advanced cross-coupling reactions are pivotal for introducing further substituents in a controlled manner, thereby generating a library of analogues for various applications. Palladium-catalyzed reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comresearchgate.net For the functionalization of the this compound scaffold, a common strategy involves first installing a halogen, typically iodine, at the desired position for coupling. The C3 position is readily iodinated using reagents like iodine and potassium hydroxide (B78521) in DMF to yield precursors such as 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile. mdpi.com This C3-iodo derivative serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. uni.luorgsyn.org It is an exceptionally effective method for introducing alkynyl groups onto the indole scaffold.

Detailed research has demonstrated the successful Sonogashira coupling of 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile with various terminal alkynes. mdpi.com The reactions are typically carried out using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) cocatalyst in the presence of an amine base such as triethylamine (B128534) (Et₃N). mdpi.comsigmaaldrich.com This methodology allows for the introduction of a wide range of alkynyl substituents at the C3 position in good to excellent yields. The reaction tolerates both electron-donating and electron-withdrawing groups on the coupling partner. mdpi.com

| Entry | Aryl Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Benzyl-5-methoxy-3-(phenylethynyl)-1H-indole-2-carbonitrile | 88 |

| 2 | 4-Ethynyltoluene | 1-Benzyl-3-((4-methylphenyl)ethynyl)-5-methoxy-1H-indole-2-carbonitrile | 85 |

| 3 | 4-Ethynylanisole | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-5-methoxy-1H-indole-2-carbonitrile | 92 |

| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | 1-Benzyl-5-methoxy-3-((4-(trifluoromethyl)phenyl)ethynyl)-1H-indole-2-carbonitrile | 81 |

| Reaction Conditions: 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile (1 equiv.), alkyne (1.3 equiv.), PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%), Et₃N (3 equiv.), DMF, room temperature, overnight. Data sourced from Hrizi et al. (2021). mdpi.com |

The Suzuki–Miyaura coupling is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate. nih.gov This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids.

This strategy has been effectively applied to introduce aryl and heteroaryl substituents at the C3 position of the this compound system. mdpi.com The reaction of 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile with various arylboronic acids proceeds efficiently using a palladium catalyst and a base. mdpi.com Research by Hrizi et al. utilized Pd(PPh₃)₄ as the catalyst and sodium carbonate (Na₂CO₃) as the base in a mixture of toluene, ethanol (B145695), and water. mdpi.com This protocol furnished a range of 3-aryl-5-methoxy-1H-indole-2-carbonitrile derivatives in high yields.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Benzyl-5-methoxy-3-phenyl-1H-indole-2-carbonitrile | 85 |

| 2 | 4-Methylphenylboronic acid | 1-Benzyl-5-methoxy-3-(p-tolyl)-1H-indole-2-carbonitrile | 89 |

| 3 | 4-Methoxyphenylboronic acid | 1-Benzyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | 92 |

| 4 | 4-Formylphenylboronic acid | 1-Benzyl-3-(4-formylphenyl)-5-methoxy-1H-indole-2-carbonitrile | 81 |

| 5 | Thiophen-2-ylboronic acid | 1-Benzyl-5-methoxy-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 77 |

| Reaction Conditions: 1-benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile (1 equiv.), arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv.), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h. Data sourced from Hrizi et al. (2021). mdpi.com |

Regioselective Functionalization at the Indole C3 Position

The C3 position of the indole nucleus is inherently nucleophilic and prone to electrophilic substitution. researchgate.net This reactivity has been extensively exploited for the regioselective functionalization of indoles. A variety of methods have been developed to introduce diverse substituents at this position, leading to a vast array of biologically active molecules. rsc.orgrsc.org

One common strategy involves the direct reaction of indoles with electrophiles. However, for more complex transformations, pre-functionalization of the C3 position is often necessary. For instance, the introduction of a halogen, such as iodine, at the C3 position provides a versatile handle for subsequent cross-coupling reactions. nih.gov This approach allows for the controlled and regioselective introduction of various aryl, alkyl, and alkynyl groups.

Furthermore, transition-metal-free methods for C3-alkylation have been reported. For example, the use of cesium carbonate and Oxone® can mediate the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols, offering a mild and efficient route to functionalized indoles. rsc.org

N-Protection and Deprotection Strategies in Indole Synthesis

The indole nitrogen (N1) often requires protection during multi-step synthetic sequences to prevent undesired side reactions and to control regioselectivity. orgsyn.orgumn.edu A variety of protecting groups have been developed for this purpose, each with its own set of conditions for installation and removal. nih.gov

Commonly used N-protecting groups for indoles include sulfonyl groups (e.g., tosyl, mesitylenesulfonyl), carbamates (e.g., Boc, Cbz), and simple alkyl or benzyl groups. umn.edunih.gov The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

For instance, the methoxymethyl (MOM) group has been used to protect the indole nitrogen. clockss.orgresearchgate.net Deprotection of the N-MOM group can be achieved under acidic conditions, such as with triflic acid in nitromethane. clockss.org The development of mild and selective deprotection methods is crucial to ensure the integrity of other functional groups within the molecule. researchgate.net Another strategy involves the protection of the indole 2,3-π bond itself, which can be achieved through a reversible ene-type reaction with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). researchgate.netnih.gov

Synthetic Approaches to Key Intermediates and Related Methoxyindole Carboxylic Acids

Preparation of 3-Iodo-5-methoxy-1H-indole-2-carbonitrile

3-Iodo-5-methoxy-1H-indole-2-carbonitrile is a key intermediate for the synthesis of various functionalized indoles via cross-coupling reactions. nih.gov Its synthesis is typically achieved through the direct iodination of this compound.

A common method involves the treatment of this compound with iodine in the presence of a base, such as potassium hydroxide, in a solvent like N,N-dimethylformamide (DMF). nih.gov This electrophilic substitution reaction proceeds with high regioselectivity at the electron-rich C3 position of the indole ring. The reaction is typically carried out at or below room temperature to control the reactivity. The resulting 3-iodo derivative can then be isolated and purified for use in subsequent transformations. In one reported procedure, 3-iodo-5-methoxy-1H-indole-2-carbonitrile was obtained as a white solid in 78% yield. nih.govresearchgate.net

Synthetic Pathways to 5-Methoxy-1H-indole-2-carboxylic Acid

5-Methoxy-1H-indole-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. acs.org Several synthetic routes have been developed for its preparation, with the Fischer indole synthesis being one of the most widely used methods. acs.org

One prominent pathway involves the reaction of a diazonium salt of p-anisidine (B42471) with a β-ketoester, followed by cyclization of the resulting hydrazonopyruvate. acs.org This approach has been optimized to provide high yields. An alternative strategy starts from malonic acid derivatives, which also proceeds through a Japp-Klingemann rearrangement and a Fischer indole synthesis. acs.org

Another method involves the reduction of ethyl 5-methoxyindole-2-carboxylate. For example, reduction using tin metal in ethanolic hydrogen chloride can yield the corresponding 2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester. prepchem.com Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Furthermore, palladium-catalyzed C-H functionalization of indole-3-carboxylic acid with aryl iodides has been shown to lead to decarboxylation and the formation of C2-arylated indoles, which could be a potential, albeit indirect, route to derivatives of 5-methoxy-1H-indole-2-carboxylic acid. nih.gov

Synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid as a Building Block

The compound 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is a valuable building block in organic synthesis. nih.gov Its structure incorporates the indole nucleus, which is a common motif in many biologically active compounds. The synthesis of this molecule can be achieved through various multi-step pathways that typically involve the initial formation of the indole core, followed by functionalization to introduce the methoxy, carboxylic acid, and aminoethyl groups. nih.gov

One specific documented method involves the synthesis from 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one. orgsyn.org This precursor already contains the desired 5-methoxyindole skeleton and a nitrogen-containing ring that can be chemically modified to produce the final aminoethyl side chain and the C2-carboxylic acid. This transformation represents a key step in creating the versatile building block from a more complex starting material.

Table 1: Synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid

| Precursor | Product |

| 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid |

General Synthetic Methods for Substituted Indole-2-acetic Acid Methyl Esters

The synthesis of substituted indole-2-acetic acid methyl esters often involves multi-step procedures starting from simple aromatic precursors. These esters are important intermediates for more complex molecules.

A well-documented procedure for the synthesis of methyl 5-methoxyindole-2-acetate begins with 4-methoxytoluene. orgsyn.org The synthesis involves a sequence of reactions to build the final indole structure. The key steps include the oxidation of the methyl group, nitration of the aromatic ring, formation of an acid chloride, and subsequent reactions to form a keto-ester, which then undergoes a reductive cyclization to yield the target indole-2-acetate. orgsyn.org This method highlights a common strategy where the substituted benzene (B151609) ring is first assembled and then the heterocyclic portion of the indole is constructed. orgsyn.org

The detailed sequence is as follows:

Oxidation: 4-methoxytoluene is oxidized to 4-methoxybenzoic acid.

Nitration: The resulting acid is nitrated to yield 5-methoxy-2-nitrophenylacetic acid. orgsyn.org

Acid Chloride Formation: The nitro-substituted acid is converted to its corresponding acid chloride. orgsyn.org

Keto-ester Formation: The acid chloride is reacted with the anion of methyl acetoacetate (B1235776) to produce methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate. orgsyn.org

Reductive Cyclization: The final step involves the reduction of the nitro group, which leads to a spontaneous intramolecular condensation (cyclization) to form the indole ring, yielding methyl 5-methoxyindole-2-acetate. orgsyn.org

Table 2: Multi-step Synthesis of Methyl 5-methoxyindole-2-acetate

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 4-Methoxytoluene | Oxidizing Agent | 4-Methoxybenzoic acid |

| 2 | 4-Methoxybenzoic acid | Nitrating Agent | 5-Methoxy-2-nitrophenylacetic acid |

| 3 | 5-Methoxy-2-nitrophenylacetic acid | Thionyl chloride or similar | 5-Methoxy-2-nitrophenylacetyl chloride |

| 4 | 5-Methoxy-2-nitrophenylacetyl chloride | Methyl acetoacetate, Base | Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate |

| 5 | Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate | Reducing Agent (e.g., H₂, Pd-C) | Methyl 5-methoxyindole-2-acetate |

Another general approach for preparing 2-substituted indoles is the Reissert synthesis . This method is particularly suitable for the preparation of indole-2-carboxylic acids and their esters. The classical Reissert reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base. For example, treating 1-methyl-2-nitrobenzene with dimethyl oxalate and sodium methoxide (B1231860) yields methyl 3-(2-nitrophenyl)-2-oxopropanoate. Subsequent catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes to afford indole-2-carboxylic acid methyl ester. This method can be adapted for various substituted o-nitrotoluenes to produce a range of substituted indole-2-carboxylates.

Chemical Reactivity and Derivatization of 5 Methoxy 1h Indole 2 Carbonitrile

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, esters, ketones, and carboxylic acids. These transformations significantly expand the synthetic utility of 5-methoxy-1H-indole-2-carbonitrile.

The reduction of the nitrile group in indole (B1671886) derivatives provides a direct route to primary amines. For instance, the carbonitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride. This transformation is crucial for the synthesis of various biologically active compounds and for creating more complex molecular scaffolds.

The nitrile group can serve as a precursor to amides, esters, and ketones, although this often involves a multi-step process. One common strategy involves the hydrolysis of the nitrile to a carboxylic acid, which can then be converted to the desired derivative.

Amides: Indole-2-carboxamides are a class of compounds with recognized pharmacological importance. nih.govrsc.org The synthesis of these amides from this compound would typically proceed through the corresponding carboxylic acid. The carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents to yield the target carboxamides. nih.gov A general route involves the alkaline hydrolysis of the corresponding ester to the carboxylic acid, followed by coupling with an appropriate amine in the presence of a coupling reagent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine). nih.gov

Esters: The conversion to esters can also be achieved from the intermediate carboxylic acid. Esterification of indole-2-carboxylic acids is commonly performed by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. chemicalbook.comnih.gov For example, 5-methoxy-1H-indole-2-carboxylic acid can be refluxed with methanol (B129727) and concentrated sulfuric acid to produce the corresponding methyl ester in high yield. chemicalbook.com

Ketones: The synthesis of ketones from the nitrile functionality is also a possible transformation, often proceeding through organometallic reagents or via the carboxylic acid intermediate.

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid, is a fundamental transformation. This carboxylic acid derivative is a versatile intermediate for the synthesis of a wide range of other compounds, including esters and amides. chemicalbook.comnih.govresearchgate.netrug.nl The process for developing an efficient synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from readily available starting materials has been a subject of research, highlighting its importance as a pharmaceutical intermediate. researchgate.net The hydrolysis can be carried out under acidic or basic conditions. The resulting carboxylic acid can then be used in further reactions, such as Fischer indole synthesis or in the preparation of more complex heterocyclic systems. researchgate.netrug.nl

Table 1: Selected Transformations of the Nitrile Functionality in Indole-2-carbonitrile Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Reactivity at the Indole Ring System

The indole ring is an electron-rich aromatic system, and the presence of the methoxy (B1213986) group at the 5-position further enhances its nucleophilicity, influencing its reactivity towards electrophiles. chim.it Reactions can occur at both the carbon atoms of the pyrrole (B145914) ring and at the indole nitrogen.

Indoles typically undergo electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. chim.ituni-muenchen.de The presence of an electron-donating methoxy group at the 5-position further activates the ring towards electrophilic attack. chim.it

In the case of this compound, electrophilic substitution has been shown to occur at the C3 position. A notable example is the iodination of the indole ring. nih.gov Treatment of this compound with iodine and potassium hydroxide (B78521) in DMF results in the formation of 3-iodo-5-methoxy-1H-indole-2-carbonitrile in good yield. nih.gov This 3-iodo derivative is a valuable intermediate for further functionalization through various cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide variety of substituents at the C3 position. nih.gov

Table 2: Electrophilic Iodination of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | I₂, KOH, DMF, 0 °C to room temp. | 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | 78% | nih.gov |

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile, allowing for substitution reactions. This reactivity is often exploited to introduce protecting groups or to synthesize N-substituted indole derivatives.

For this compound and its derivatives, the N1 position can be readily alkylated. For instance, after iodination at the C3 position, the resulting 3-iodo-5-methoxy-1H-indole-2-carbonitrile can be protected at the N1 position by reaction with benzyl (B1604629) bromide in the presence of a base. nih.gov This protection is often a necessary step to prevent side reactions at the nitrogen atom during subsequent transformations. The N-H proton is acidic enough to be removed by a suitable base, and the resulting anion can then react with an electrophile. Another example involves the sequential treatment with sodium hydride (NaH) and methyl iodide to introduce a methyl group at the N1 position. nih.gov

Table 3: N-Alkylation of 3-Iodo-5-methoxy-1H-indole-2-carbonitrile

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | Benzyl bromide, base | 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 5 Methoxy 1h Indole 2 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 5-methoxy-1H-indole-2-carbonitrile reveals characteristic signals corresponding to its distinct proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a broad singlet is observed for the NH proton of the indole (B1671886) ring. The protons on the aromatic ring and the methoxy (B1213986) group exhibit specific chemical shifts and coupling patterns that are instrumental in confirming the compound's structure. mdpi.com

For instance, in the ¹H NMR spectrum of this compound in CDCl₃, the following signals are typically observed: a broad singlet for the NH proton, and distinct signals for the aromatic protons and the methoxy group protons. mdpi.com The analysis of related derivatives, such as 3-iodo-5-methoxy-1H-indole-2-carbonitrile, also provides valuable comparative data. mdpi.com

Table 1: ¹H NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | CDCl₃ | Specific shifts for NH, aromatic, and methoxy protons are observed. mdpi.com |

| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | CDCl₃ | Characteristic signals confirming the structure are present. mdpi.com |

| 5-Fluoro-1H-indole-2-carbonitrile | CDCl₃ | δ = 8.64 (bs, 1H, NH), 7.37 (dd, J = 9.0 Hz, 4.3 Hz, 1H, Ar-H), 7.32 (dd, J = 8.9 Hz, 2.5 Hz, 1H, Ar-H), 7.20–7.12 (m, 2H, Ar-CH). mdpi.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, distinct signals are observed for each unique carbon atom. mdpi.com The chemical shifts of the quaternary carbons and the carbons of the aromatic ring and methoxy group are particularly informative for structural confirmation. mdpi.com

A representative ¹³C NMR spectrum of this compound in CDCl₃ shows signals at δ = 159.7 (Cquat), 138.2 (Cquat), 122.9 (Ar-CH), 120.6 (Cquat), 114.9 (Ar-CH), 114.8 (Cquat), 113.4 (Ar-CH), 104.8 (Cquat), 93.8 (CH), and 55.7 (OCH₃) ppm. mdpi.com

Table 2: ¹³C NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | CDCl₃ | 159.7 (Cquat), 138.2 (Cquat), 122.9 (Ar-CH), 120.6 (Cquat), 114.9 (Ar-CH), 114.8 (Cquat), 113.4 (Ar-CH), 104.8 (Cquat), 93.8 (CH), 55.7 (OCH₃). mdpi.com |

| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | DMSO-d₆ | Signals confirming the iodinated structure are observed. mdpi.com |

| 5-Fluoro-1H-indole-2-carbonitrile | CDCl₃ | Characteristic peaks are present, reflecting the influence of the fluorine substituent. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a specialized technique used for the analysis of organofluorine compounds. For derivatives of this compound that contain fluorine, ¹⁹F NMR provides unique and sensitive signals for the fluorine atoms. nih.gov For example, the ¹⁹F NMR spectrum of 5-fluoro-1H-indole-2-carbonitrile would show a distinct resonance, with its chemical shift being highly sensitive to the electronic environment of the fluorine atom within the indole ring. mdpi.com This technique is particularly valuable for confirming the successful incorporation of fluorine into the molecular structure and for studying its interactions with neighboring atoms. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound, HRMS analysis would confirm its molecular formula of C₁₀H₈N₂O by providing a precise mass measurement that distinguishes it from other compounds with the same nominal mass. This level of accuracy is crucial for the unambiguous identification of the compound. mdpi.comrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. rsc.org In the context of this compound and its derivatives, ESI-MS can be used to determine the mass of the protonated molecule [M+H]⁺ or other adducts. rsc.orguni.lu For example, the positive-ion ESI mass spectrum of a derivative would show a peak corresponding to its molecular weight plus the mass of a proton, confirming its identity. rsc.org This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. The IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the key functional groups—nitrile, indole N-H, and methoxy ether—give rise to characteristic absorption bands.

While a complete experimental IR spectrum for this compound is not extensively detailed in the available literature, its vibrational characteristics can be predicted based on data from closely related indole derivatives. nih.govmdpi.comnih.gov The most prominent feature is expected to be the sharp, strong stretching vibration of the nitrile group (C≡N) appearing in the 2200-2260 cm⁻¹ region. nih.gov The indole N-H stretching vibration typically appears as a sharp band around 3342 cm⁻¹. mdpi.com The presence of the methoxy group (-OCH₃) would be confirmed by C-H stretching vibrations between 2835 and 2993 cm⁻¹ and a characteristic C-O stretching band. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. mdpi.com

The analysis of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, shows a sharp N-H stretching band at 3342 cm⁻¹, which provides a strong reference point for the N-H vibration in the carbonitrile derivative. mdpi.com The primary distinction in the IR spectrum of this compound compared to its carboxylic acid analogue would be the presence of the strong C≡N stretch and the absence of the broad O-H and C=O stretching bands associated with the carboxylic acid group. mdpi.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | ~3342 | Sharp |

| Aromatic C-H Stretch | Aryl C-H | >3000 | Medium |

| Aliphatic C-H Stretch | Methoxy -OCH₃ | 2835-2993 | Medium |

| C≡N Stretch | Nitrile | 2200-2260 | Strong |

| C-O Stretch | Aryl Ether | ~1259 | Strong |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not detailed in the reviewed literature, extensive studies on its close derivative, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provide significant insight into the structural properties of this class of compounds.

Single-crystal X-ray diffraction studies have been instrumental in characterizing derivatives such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). mdpi.com Research has identified and characterized at least two polymorphic forms of MI2CA. mdpi.com

One polymorph (denoted as polymorph 1) crystallizes in the monoclinic system with the C2/c space group. mdpi.com A newer polymorph (denoted as polymorph 2) was found to crystallize in the monoclinic system with the P2₁/c space group. mdpi.com The detailed crystallographic data for these two forms highlight the structural diversity that can arise from different crystallization conditions.

Table 2: Crystallographic Data for Polymorphs of 5-Methoxy-1H-indole-2-carboxylic Acid

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) | 91.06(3) | 91.871(5) |

| Z (molecules/cell) | 16 | 4 |

| Source | mdpi.com | mdpi.com |

The analysis of the crystal structures of MI2CA polymorphs reveals the critical role of intermolecular interactions in defining the solid-state architecture. These non-covalent forces, particularly hydrogen bonds, dictate how molecules pack in the crystal lattice.

In the crystal structures of MI2CA, hydrogen bonding is a dominant organizational force. The nature of these bonds differs significantly between the two known polymorphs. mdpi.com

Polymorph 1 : The structure is characterized by ribbons of molecules connected through intermolecular O–H···O and N–H···O hydrogen bonds, forming a nine-membered ring motif. In this arrangement, the oxygen atom of the carboxylic group acts as the hydrogen bond acceptor for the indole N-H group. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The two polymorphs of MI2CA provide a clear example of this phenomenon. mdpi.com

The primary structural distinction lies in their hydrogen-bonding motifs. Polymorph 1 forms molecular chains, while polymorph 2 forms cyclic dimers. mdpi.com This fundamental difference in molecular association leads to different crystal packing and can influence physical properties. For instance, the infrared spectra of the two polymorphs show noticeable differences, confirming the structural variations revealed by X-ray diffraction. mdpi.com Specifically, polymorph 2 displays bands related to its unique γ(O–H) out-of-plane bending vibrations that are absent in the spectrum of polymorph 1. mdpi.com

Elucidation of Crystal Structures and Intermolecular Interactions

Advanced Chromatographic Methods for Purity Assessment

Assessing the purity of chemical compounds is crucial for research and development. Advanced chromatographic techniques are the methods of choice for separating and quantifying components in a mixture, ensuring the compound meets required specifications.

For indole derivatives like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and powerful method for purity analysis. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase. The high resolution of HPLC allows for the separation of the main compound from trace impurities and starting materials.

In studies involving similar 1H-indole-2-carboxamides, liquid chromatography-mass spectrometry (LCMS) was employed to confirm the identity and purity of the synthesized compounds. acs.org Using a C18 reverse-phase column, the purity of all tested compounds was verified to be greater than 95%. acs.org This combined technique is particularly effective as it couples the separation power of LC with the mass-selective detection of MS, providing unequivocal evidence of purity and structural confirmation. Purification can also be achieved using silica (B1680970) gel column chromatography. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound and its derivatives, HPLC-MS provides crucial information regarding their purity, metabolic stability, and pharmacokinetic properties. The coupling of HPLC, a high-resolution separation method, with MS, a highly sensitive and selective detection method, allows for the unequivocal identification of analytes based on both their retention time and mass-to-charge ratio (m/z).

Methodologies for the analysis of related indole structures, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been extensively developed and can be adapted for this compound. nih.gov A typical HPLC-MS system for this purpose would employ a reversed-phase C18 column, which is effective for separating moderately polar compounds like indole derivatives. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., formic acid, to facilitate protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the efficient separation of the parent compound from any potential metabolites or degradation products.

Upon elution from the HPLC column, the analyte enters the mass spectrometer source, typically an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar molecules. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. Subsequent analysis in the mass spectrometer can be performed in full-scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity by focusing on the specific m/z of the target analyte.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and for distinguishing it from isomeric compounds. The fragmentation of related indole compounds often involves characteristic losses, providing a basis for interpreting the spectra of this compound. researchgate.net

A developed LC-MS/MS method for a related compound, 5-MeO-DMT, demonstrated high sensitivity and specificity, with a linear calibration range and satisfactory recovery, precision, and accuracy. nih.gov Similar validation would be essential for a method applied to this compound.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Calculated m/z for C10H8N2O |

| Fragment Ions | Hypothetical fragments based on CID |

| Capillary Voltage | 4.0 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 600 L/hr |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This enhancement is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, UPLC-MS is particularly advantageous for high-throughput screening, metabolite identification, and resolving complex mixtures.

The principles of separation and detection in UPLC-MS are analogous to HPLC-MS, but the performance is markedly superior. The increased peak capacity and narrower peaks afforded by UPLC result in better separation of closely related compounds, such as isomers or metabolites that differ only slightly in structure. This is crucial in studies where precise differentiation between the parent drug and its biotransformation products is necessary. The shorter run times, often in the range of a few minutes, significantly increase sample throughput, which is beneficial in drug discovery and development settings. mdpi.com

A UPLC-MS/MS method for the analysis of indole alkaloids has demonstrated the efficiency of this technique. mdpi.com For this compound, a UPLC system would likely utilize a sub-2 µm particle C18 or a phenyl-hexyl column, the latter being particularly effective for separating polycyclic aromatic compounds. mdpi.com The mobile phase composition would be similar to that used in HPLC, but the gradient would be much steeper, and the flow rate higher, leading to a significantly reduced analysis time.

The coupling to a mass spectrometer, especially a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument, would provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent compound and its metabolites, further aiding in their identification. The sensitivity of UPLC-MS is also typically greater than HPLC-MS, allowing for the detection and quantification of analytes at very low concentrations.

Validation of a UPLC-MS method for this compound would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects, similar to the validation of an HPLC-MS method. nih.gov The analytical accuracy for UPLC-MS/MS methods for related compounds has been reported to be very high, with precision values typically in the low single-digit percentages. mdpi.com

Table 2: Representative UPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 45 °C |

| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Full Scan MS and MS/MS |

| Mass Range | m/z 50-1000 |

| Collision Energy | Ramped (e.g., 10-40 eV) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 500 °C |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

| Bufotenine |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Indole-2-carboxamide |

| Formic acid |

| Acetonitrile |

Medicinal Chemistry and Biological Applications of Indole 2 Carbonitrile Scaffolds with Methoxy Substitution

Indole-2-carbonitrile as a Privileged Scaffold in Drug Discovery

The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. nih.govrsc.orgmdpi.com This structural motif is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, demonstrating its broad and potent biological activities. nih.govchim.it The versatility of the indole scaffold allows for the development of new drug candidates targeting diverse physiological processes. nih.govmdpi.com

Among indole derivatives, those containing a carbonitrile group at the 2-position (indole-2-carbonitriles) have garnered significant attention in recent years. nih.gov The 2-cyanoindole unit serves as a valuable building block for synthesizing more complex, fused heterocyclic systems and substituted indole derivatives. nih.gov These compounds are of particular interest due to the unique electronic properties and reactivity of the nitrile group, which can participate in various chemical transformations and act as a key interaction point with biological macromolecules. nih.gov The indole-2-carbonitrile framework has been successfully employed in the design of molecules with a wide array of pharmacological activities, highlighting its importance in the quest for novel therapeutic agents. nih.govtandfonline.com

Role in Targeting Diverse Biological Pathways and Mechanisms of Action

The indole-2-carbonitrile scaffold and its derivatives have been shown to interact with a multitude of biological pathways, underscoring their therapeutic potential. A significant area of research has focused on their role as allosteric modulators, particularly of cannabinoid receptors. nih.gov Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional agonists or antagonists, providing a means to fine-tune physiological responses. bohrium.com

Furthermore, indole-based compounds, including those with a nitrile or related functional groups at the 2-position, have been investigated for their activity against various pathogens. For instance, derivatives of the indole-2-carboxamide scaffold have been explored for their potential to combat Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.orgdndi.orgacs.org

The versatility of the indole scaffold is also evident in its ability to target ion channels. Specifically, indole-2-carboxamide derivatives have been designed and synthesized as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. dntb.gov.ua This highlights the adaptability of the indole-2-carboxamide structure for interacting with diverse protein targets.

Specific Pharmacological Modulations of 5-Methoxyindole-2-carbonitrile Derivatives and Related Analogs

The introduction of a methoxy (B1213986) group at the 5-position of the indole ring can significantly influence the pharmacological profile of indole-2-carbonitrile derivatives. This substitution can enhance the electron-donating properties of the indole nucleus, potentially altering binding affinities and functional activities at various biological targets. chim.it

Antagonist Properties in Pharmacological Research

Indole-2-carbonitrile derivatives are widely utilized in pharmacological research as antagonist molecules. nih.gov An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. These can be endogenous ligands or therapeutic drugs. nih.gov For example, adrenergic antagonists inhibit the function of adrenergic receptors. nih.gov

Anti-Trypanosoma cruzi Activity of Indole-2-carboxamide Scaffolds

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern in many countries. nih.govacs.org The current treatments have notable limitations, driving the search for new and more effective antiparasitic drugs. nih.govacs.orgacs.org In this context, a series of substituted indoles, including indole-2-carboxamides, were identified through phenotypic screening as having activity against T. cruzi. nih.govacs.orgacs.org

Initial studies identified hit compounds with an indole core that were active against the intracellular amastigote form of the parasite. acs.org Medicinal chemistry efforts focused on optimizing these initial hits to improve their metabolic stability and solubility. nih.govacs.org While these efforts did not ultimately lead to a clinical candidate due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition), the research demonstrated that the indole-2-carboxamide scaffold is a viable starting point for the design of anti-Trypanosoma cruzi agents. nih.govacs.org

| Compound ID | T. cruzi pEC50 | Cytotoxicity (Vero cells) pEC50 |

| DNDI4199 | >5.5 | >10-fold selectivity |

| Matched pair with 2 | Improved potency over DNDI4199 | - |

| Data sourced from a study on the optimization of indole-2-carboxamides against T. cruzi. acs.org |

Allosteric Modulation of Cannabinoid Receptor 1 (CB1) by Indole-2-carboxamide Derivatives

The cannabinoid CB1 receptor, a key component of the endocannabinoid system, is a major target for drug discovery. nih.govbohrium.com Indole-2-carboxamides have emerged as a promising class of allosteric modulators of the CB1 receptor. nih.govacs.orgnih.govresearchgate.net Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, offering a different mechanism of action. bohrium.com

Research has shown that the N-phenylethyl-1H-indole-2-carboxamide scaffold is particularly effective for designing positive allosteric modulators of the human CB1 receptor. bohrium.comacs.org Structure-activity relationship (SAR) studies have revealed that the carboxamide functionality at the 2-position of the indole ring is crucial for the stimulatory effect on CB1 receptor binding. acs.orgnih.gov Modifications at the C3 and C5 positions of the indole ring, as well as on the N-phenylethyl moiety, have been shown to significantly impact the allosteric modulation. nih.govacs.org For instance, a chlorine atom at the 5-position and various substituents on the phenylethyl group can enhance the modulatory activity. acs.org

| Compound | Description | Activity |

| ORG27569 | A 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide that exhibits allostery of CB1. nih.gov | Allosteric modulator of CB1. nih.gov |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide. nih.gov | Potent CB1 allosteric modulator with a high binding cooperativity factor. nih.gov |

| 13 | N-(4-(dimethylamino)phenethyl)-5-chloro-1H-indole-2-carboxamide. acs.orgnih.gov | Maximum stimulatory activity on CB1 (EC50 = 50 nM). acs.orgnih.gov |

| 21 | 5-chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide. acs.orgnih.gov | Maximum stimulatory activity on CB1 (EC50 = 90 nM). acs.orgnih.gov |

Agonistic Activity towards Transient Receptor Potential Vanilloid 1 (TRPV1) by Indole-2-carboxamide Derivatives

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a well-established target for the development of novel analgesics due to its central role in pain and inflammation. dntb.gov.uafrontiersin.org While capsaicin (B1668287) is a well-known TRPV1 agonist, its clinical use is limited. dntb.gov.ua This has prompted the search for new TRPV1 agonists with improved properties. dntb.gov.ua

Researchers have identified the indole-2-carboxamide scaffold as a promising framework for the design of novel and selective TRPV1 agonists. dntb.gov.ua In vitro studies have demonstrated that certain indole-2-carboxamide derivatives can effectively modulate TRPV1, exhibiting agonistic activity. dntb.gov.ua The potency and efficacy of these compounds are influenced by the substituents on the indole ring and the carboxamide nitrogen. This line of research opens up new avenues for the development of potential therapeutic agents targeting TRPV1-mediated pathways. dntb.gov.uafrontiersin.org

Anti-Proliferative Effects of Indole-Based Chemical Entities (including 5-methoxy-1H-indole-2-carboxylic acid derivatives)

Indole-based compounds, particularly those with methoxy substitutions, have demonstrated significant potential as anti-proliferative agents. The indole nucleus is a key structural motif in numerous biologically active compounds and its derivatives have been extensively studied for their anticancer properties. chim.it The introduction of a methoxy group can enhance the anti-proliferative activity of these compounds. chim.it

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have shown notable effects against various cancer cell lines. For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were synthesized and evaluated for their anti-proliferative activity against A-549 (epithelial), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cancer cell lines. nih.govtandfonline.com Several of these compounds exhibited potent activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.govtandfonline.com Specifically, compound 5f (R = p-2-methyl pyrrolidin-1-yl) was the most potent, with a GI50 of 29 nM, which is more potent than the reference drug erlotinib (B232) (GI50 = 33 nM). nih.govtandfonline.com

Furthermore, some of these derivatives also showed significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), both wild-type (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to EGFR inhibitors. nih.govtandfonline.com Compounds 5f and 5g (R = p-4-morpholin-1-yl) were the most potent inhibitors of EGFRT790M, with IC50 values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, comparable to the standard osimertinib (B560133) (IC50 = 8 ± 2 nM). nih.govtandfonline.com

Table 1: Anti-proliferative Activity of Selected 5-methoxy-1H-indole-2-carboxylic acid Derivatives

| Compound | Target Cancer Cell Lines | GI50 (nM) | Reference |

|---|---|---|---|

| 5f (R = p-2-methyl pyrrolidin-1-yl) | A-549, MCF-7, Panc-1, HT-29 | 29 | nih.govtandfonline.com |

| 5c (R = p-N,N-diethylamino) | A-549, MCF-7, Panc-1, HT-29 | 35 | nih.gov |

| 5d (R = p-N,N-dimethylamino) | A-549, MCF-7, Panc-1, HT-29 | 47 | nih.gov |

| Erlotinib (Reference) | A-549, MCF-7, Panc-1, HT-29 | 33 | nih.govtandfonline.com |

Another study on indole-2-carboxylate (B1230498) derivatives also reported promising anti-proliferative activity. nih.gov Compound Va demonstrated the highest inhibitory activity against EGFR with an IC50 value of 71 ± 06 nM, surpassing the reference drug erlotinib (IC50 = 80 ± 05 nM). nih.gov Additionally, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed and synthesized for the treatment of liver cancer. nih.gov Compound C11 from this series showed the best inhibitory activities against several human liver cancer cell lines and also induced G1-S phase cell cycle arrest. nih.gov

Broader Biological Relevance of Methoxyindole Derivatives in Drug Design

Neuroprotective Potentials of 5-Methoxy-1H-indole-2-carboxylic Acid

5-Methoxy-1H-indole-2-carboxylic acid (5MICA) and its derivatives have emerged as promising candidates for neuroprotection. mdpi.comresearchgate.net Studies have shown that 5MICA can reduce the size of ischemic areas in the brain, mitigate oxidative stress, and improve long-term potentiation, suggesting its potential in the context of stroke. mdpi.comresearchgate.net The neuroprotective effects are partly attributed to its ability to inhibit mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which plays a role in chemical preconditioning and protection against ischemic injury. researchgate.net

Hydrazone derivatives of 5MICA have also been synthesized and evaluated for their neuroprotective and antioxidant properties. nih.gov In studies using SH-SY5Y neuroblastoma cells, derivatives with 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) substitutions demonstrated strong neuroprotection against hydrogen peroxide-induced oxidative stress. nih.gov These compounds also showed protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes. nih.gov The mechanism of action is believed to involve the suppression of iron-induced lipid peroxidation and the inhibition of deoxyribose degradation. nih.gov

Antiviral Applications of 5-Methoxy-1H-indole-2-carboxylic Acid Derivatives (e.g., Atevirdine Mesylate)

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been utilized in the development of antiviral drugs. A notable example is Atevirdine Mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been studied for the treatment of HIV. wikipedia.orgacs.org Atevirdine's synthesis involves the coupling of 5-methoxyindole-2-carboxylic acid with a substituted pyridine (B92270) derivative. acs.org

More recent research has explored the antiviral potential of other 5-methoxy-indole derivatives against different viruses. For instance, a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters were synthesized and tested for their activity against SARS-CoV-2. actanaturae.runih.gov One compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.runih.gov This compound also demonstrated interferon-inducing activity and suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. actanaturae.runih.gov

Antioxidant Properties of Methoxyindole Derivatives

The indole ring system is recognized for its antioxidant properties, and the presence of a methoxy group can further enhance this activity. ontosight.airesearchgate.net Methoxyindole derivatives can act as radical scavengers, protecting against oxidative stress. researchgate.netmdpi.com

Hydrazone derivatives of 5-methoxy-indole carboxylic acid have been shown to be effective in decreasing luminol-dependent chemiluminescence in systems with superoxide (B77818) produced by KO2. researchgate.netmdpi.com A 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging properties in various model systems, making it a lead compound for developing agents with combined neuroprotective and antioxidant effects. researchgate.netmdpi.com The antioxidant activity of these compounds is attributed to their ability to neutralize free radicals without generating prooxidant intermediates. researchgate.net

Anticholinesterase Activity of Methoxyindole Derivatives

Certain methoxyindole derivatives have shown potential as cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov For example, 4,6-dimethoxyindole-based azine derivatives have demonstrated up to 64% inhibition of acetylcholinesterase at a concentration of 200 µM. nih.gov Dimeric indole derivatives isolated from the marine actinomycetes Rubrobacter radiotolerans also exhibited moderate acetylcholinesterase (AChE) inhibitory activity, with IC50 values of 11.8 and 13.5 μM. nih.gov

2-Cyanoindole Unit as a Precursor for Biologically Active Molecules

The 2-cyanoindole scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules. researchgate.net The cyano group at the 2-position of the indole ring can be readily transformed into other functional groups, allowing for the creation of diverse and complex molecular architectures. researchgate.net This versatility makes 2-cyanoindoles important building blocks in medicinal chemistry. researchgate.net

Multicomponent reactions (MCRs) are often employed to efficiently synthesize highly functionalized indole-2-carbonitriles. nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is a key strategy in the design and synthesis of biologically active compounds. nih.gov The resulting indole-2-carbonitrile derivatives can serve as intermediates for the synthesis of various heterocyclic systems with potential therapeutic applications. researchgate.net

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of methoxy-activated indoles has traditionally relied on established methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it While effective, future research is increasingly focused on developing processes that are not only high-yielding but also economically and environmentally sustainable.

A key area for advancement lies in the optimization of existing multi-step syntheses. For instance, the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters, crucial precursors to the nitrile, has been successfully scaled up using readily available starting materials, minimizing waste and ensuring operational safety. researchgate.netacs.org The conventional conversion of the corresponding 1H-indole-2-carboxamide using dehydrating agents like phosphorus(V) oxychloride is a reliable method for producing 5-methoxy-1H-indole-2-carbonitrile. mdpi.com

However, the future of its synthesis will likely involve the adoption of green chemistry principles. This includes the use of novel catalysts, such as nanocatalysts, and employing eco-friendly reaction conditions like aqueous ethanol (B145695) solvents at mild temperatures. nih.gov Such methodologies offer numerous advantages, including simplicity, stability, easier product purification, shorter reaction times, and excellent yields. nih.gov The development of one-pot reactions and the use of reusable catalysts, such as palladium on various supports, will be instrumental in creating more sustainable pathways to this valuable indole (B1671886) derivative. nih.govprepchem.com

Table 1: Comparison of Synthetic Approaches for Indole Derivatives

| Method | Key Features | Advantages | Future Direction |

| Traditional Synthesis | Fischer, Bischler, Hemetsberger reactions; Multi-step processes. chim.it | Well-established and versatile. | Optimization for yield and reduced waste. researchgate.netacs.org |

| Current Lab Scale | Dehydration of carboxamides with POCl₃. mdpi.com | Good yields for specific derivatives. mdpi.com | Improving reagent efficiency and safety. |

| Green Synthesis | Use of novel nanocatalysts, H₂O/EtOH solvent systems, mild conditions. nih.gov | Eco-friendly, short reaction times, high yields, catalyst reusability. nih.gov | Application to the specific synthesis of this compound. |

| Catalytic Dehydrogenation | Use of palladium or platinum catalysts to form the indole ring. prepchem.com | High yields and avoids harsh reagents. prepchem.com | Exploring broader substrate scope and lower catalyst loading. |

Advanced Functionalization Strategies for Targeted Biological Activity Enhancement

The this compound scaffold is a platform for creating diverse molecular libraries with enhanced biological activities. The methoxy (B1213986) group at the 5-position enhances the electron-rich nature of the indole ring, influencing its reactivity and allowing for strategic functionalization. chim.it Future research will heavily focus on advanced strategies to modify this core structure to improve potency and selectivity for specific biological targets.

A highly promising approach is the functionalization at the C3 position of the indole ring. The introduction of an iodine atom at this position creates a versatile intermediate. mdpi.com This "handle" allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.comresearchgate.net These methods enable the introduction of a wide array of substituents, leading to the generation of di-, tri-, and tetra-substituted indole-2-carbonitriles, thereby expanding the chemical space for drug discovery. researchgate.net

The goal of this functionalization is to improve the molecule's interaction with biological targets. For example, in the development of anticancer agents, modifying indole derivatives with moieties like a 5-haloindole group has been shown to improve the compound's fit within the active sites of key oncogenic proteins such as EGFR, BRAFV600E, and VEGFR-2. nih.gov The substituent pattern can significantly impact the binding profile, with even small changes influencing interactions with key amino acid residues in the target's binding pocket. nih.gov Bioisosteric replacement is another powerful strategy for optimizing lead compounds, as demonstrated in the development of potent Tropomyosin receptor kinase (TRK) inhibitors from an indole-3-carbonitrile core. nih.gov

Table 2: Functionalization Strategies and Their Impact on Biological Activity

| Strategy | Position of Modification | Reaction Type | Desired Outcome | Example Target(s) |

| Halogenation/Cross-Coupling | C3-position | Iodination followed by Pd-catalyzed cross-coupling (e.g., Suzuki, Heck). mdpi.comresearchgate.net | Molecular diversity for drug design; new chemical entities. mdpi.com | General drug discovery |

| Side-Chain Modification | N1-position | Propargylation followed by homocoupling. mdpi.com | Synthesis of dissymmetric alkynes with potential bioactivity. mdpi.com | General drug discovery |

| Amide Linkage Coupling | C2-position (from precursor) | Coupling of indole-2-carboxylic acids with various amines. nih.gov | Enhanced binding to kinase active sites. nih.gov | EGFR, BRAFV600E, VEGFR-2 nih.gov |

| Bioisosteric Replacement | Various | Replacement of functional groups with structurally similar ones. nih.gov | Improved potency and pharmacokinetic properties. nih.gov | TRK nih.gov |

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For derivatives of this compound, this integrated approach is critical for accelerating the design-make-test-analyze cycle. Future research will see an even deeper reliance on computational tools to predict molecular properties, guide synthetic efforts, and rationalize biological results.

Computer-aided drug design (CADD) strategies are instrumental in developing potent inhibitors. nih.gov In silico docking simulations, for example, can predict the binding modes of newly designed indole derivatives within the active sites of target proteins. nih.gov These models help researchers understand how different functional groups contribute to binding affinity and selectivity, allowing for the rational design of more potent compounds. For instance, docking studies have confirmed the importance of the 5-chloroindole (B142107) moiety for optimal fitting within the active sites of EGFR and BrafV600E. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) are being used to understand the fundamental physicochemical properties of these molecules. Studies on the closely related 5-methoxy-1H-indole-2-carboxylic acid have used DFT calculations alongside experimental techniques like X-ray diffraction and infrared spectroscopy to characterize new polymorphs. mdpi.comnih.govnih.gov Understanding polymorphism is crucial for drug development, as different crystal forms can have different solubilities and bioavailabilities. This combined computational and experimental approach provides a comprehensive understanding of the molecule's structural and electronic properties, which is invaluable for its potential pharmacological applications. mdpi.comnih.gov

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms of Action

While the indole scaffold is well-known for its wide range of biological activities, a key future direction is the identification of novel therapeutic targets for this compound and its derivatives. chim.it The parent compound and its close relatives have already shown promise in several areas, suggesting a broad potential that is yet to be fully tapped.

The precursor, 5-methoxyindole-2-carboxylic acid, has demonstrated potential neuroprotective effects in the context of stroke and Alzheimer's disease models, as well as being a potential biomarker for malignant melanoma. mdpi.comnih.gov This opens up avenues for exploring the nitrile derivative in neurodegenerative diseases and oncology. Research on other functionalized indoles has identified a host of potential targets and mechanisms:

Oncogenic Kinases: Derivatives have been designed to inhibit multiple kinases involved in cancer progression, such as EGFR, VEGFR-2, and BRAFV600E. nih.gov More recently, Tropomyosin receptor kinase (TRK) has emerged as a promising target for indole-carbonitrile based drugs in cancers with NTRK gene fusions. nih.gov

Nuclear Receptors: Novel indole derivatives have been developed as modulators of Nur77, a nuclear receptor that is a potential target for liver cancer. nih.gov

Mechanism of Action: Elucidating how these compounds work at a molecular level is crucial. Mechanistic studies have shown that indole derivatives can induce cancer cell death by arresting the cell cycle, triggering apoptosis, and modulating specific signaling pathways. nih.govnih.gov For example, some compounds induce apoptosis by up-regulating Nur77 expression, which in turn leads to autophagy and endoplasmic reticulum stress. nih.gov Investigating effects on apoptotic markers like caspases, Bax, and Bcl-2 provides deeper insight into the molecular pathways involved. nih.gov

Future work will involve screening this compound and its analogues against a wider array of biological targets, including those involved in infectious diseases (antibacterial, anti-HIV) and inflammatory conditions. chim.it This exploration, combined with detailed mechanistic studies, will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-methoxy-1H-indole-2-carbonitrile, and what key reaction conditions must be controlled?